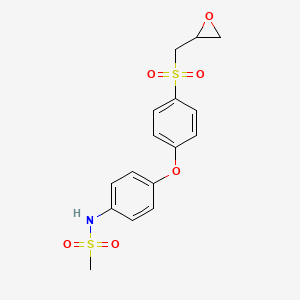
Inhibidor II de MMP-2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MMP-2 Inhibitor II has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
MMP-2 Inhibitor II is an irreversible, potent, and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is a member of the matrix metalloproteinases (MMPs) family, which are zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-2 plays a pivotal role in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis .
Mode of Action
MMP-2 Inhibitor II mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteinases, thereby preventing the degradation of the basement membrane by these proteases . This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels .
Biochemical Pathways
MMP-2 Inhibitor II affects the pathways involved in the degradation of the extracellular matrix (ECM). MMP-2 has the capacity to degrade almost every component of the ECM . The degradation of the ECM is of great importance, as it is related to embryonic development and angiogenesis . When the expression of MMPs is altered, it can generate the abnormal degradation of the ECM .
Pharmacokinetics
The kinetic parameters for MMP inhibition by MMP-2 Inhibitor II are 2.4 μM (MMP-2), 45 μM (MMP-1), and 379 μM (MMP-7), respectively . The most recent generation of MMP inhibitors, including MMP-2 Inhibitor II, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles .
Result of Action
In bovine retinal endothelial cells, MMP-2 Inhibitor II reduced glucose-induced increases in the gelatinolytic activity of MMP-2 and mRNA levels of MMP-2 and MT1-MMP . MMP-2 Inhibitor II also inhibited glucose-induced alterations in TIMP-2 and MT1-MMP gene expressions .
Action Environment
The action of MMP-2 Inhibitor II can be influenced by various environmental factors. For instance, the balance between pro- and anti-angiogenic factors can mediate the angiogenic response . Moreover, the expression of MMPs is increased in various pathological conditions like inflammatory conditions, metabolic bone disease, to cancer invasion, metastasis, and angiogenesis . Therefore, the efficacy and stability of MMP-2 Inhibitor II can be influenced by these factors.
Análisis Bioquímico
Biochemical Properties
Matrix metalloproteinase-2 inhibitor II plays a crucial role in biochemical reactions by specifically targeting and inhibiting matrix metalloproteinase-2. Matrix metalloproteinase-2 is a member of the matrix metalloproteinase family, which is responsible for the breakdown of extracellular matrix components such as collagen and gelatin. By inhibiting matrix metalloproteinase-2, matrix metalloproteinase-2 inhibitor II prevents the degradation of these extracellular matrix components, thereby influencing various biological processes including cell migration, invasion, and angiogenesis. Matrix metalloproteinase-2 inhibitor II interacts with the active site of matrix metalloproteinase-2, forming a stable complex that inhibits its enzymatic activity .
Cellular Effects
Matrix metalloproteinase-2 inhibitor II has been shown to affect various types of cells and cellular processes. In cancer cells, matrix metalloproteinase-2 inhibitor II reduces cell invasion and metastasis by inhibiting the degradation of the extracellular matrix. This inhibition leads to decreased cell migration and invasion, ultimately reducing the metastatic potential of cancer cells. Additionally, matrix metalloproteinase-2 inhibitor II has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bovine retinal endothelial cells, matrix metalloproteinase-2 inhibitor II reduced glucose-induced increases in the gelatinolytic activity of matrix metalloproteinase-2 and mRNA levels of matrix metalloproteinase-2 and membrane-type 1 matrix metalloproteinase .
Molecular Mechanism
The molecular mechanism of action of matrix metalloproteinase-2 inhibitor II involves its binding to the active site of matrix metalloproteinase-2. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity. The inhibition of matrix metalloproteinase-2 by matrix metalloproteinase-2 inhibitor II is achieved through the formation of a stable complex between the inhibitor and the enzyme. This complex formation is facilitated by the specific interactions between the inhibitor and the active site residues of matrix metalloproteinase-2. Additionally, matrix metalloproteinase-2 inhibitor II may also influence gene expression by modulating the activity of transcription factors involved in the regulation of matrix metalloproteinase-2 expression .
Dosage Effects in Animal Models
The effects of matrix metalloproteinase-2 inhibitor II vary with different dosages in animal models. At low doses, matrix metalloproteinase-2 inhibitor II effectively inhibits matrix metalloproteinase-2 activity without causing significant toxicity. At higher doses, matrix metalloproteinase-2 inhibitor II may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the inhibitory effects of matrix metalloproteinase-2 inhibitor II plateau at a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Matrix metalloproteinase-2 inhibitor II is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinase-2. By inhibiting matrix metalloproteinase-2, matrix metalloproteinase-2 inhibitor II affects the degradation of extracellular matrix components, thereby influencing metabolic flux and metabolite levels. Additionally, matrix metalloproteinase-2 inhibitor II may interact with other enzymes and cofactors involved in extracellular matrix remodeling, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of matrix metalloproteinase-2 inhibitor II within cells and tissues are critical factors that determine its efficacy. Matrix metalloproteinase-2 inhibitor II is transported into cells via specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. Once inside the cells, matrix metalloproteinase-2 inhibitor II localizes to specific compartments, where it interacts with matrix metalloproteinase-2 and exerts its inhibitory effects. The distribution of matrix metalloproteinase-2 inhibitor II within tissues is influenced by factors such as tissue permeability and binding affinity to extracellular matrix components .
Subcellular Localization
Matrix metalloproteinase-2 inhibitor II exhibits specific subcellular localization, which is essential for its activity and function. The inhibitor is directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, matrix metalloproteinase-2 inhibitor II may be localized to the extracellular matrix, where it interacts with matrix metalloproteinase-2 and inhibits its activity. Additionally, matrix metalloproteinase-2 inhibitor II may also be localized to intracellular compartments, where it modulates the activity of matrix metalloproteinase-2 and other related enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2 Inhibitor II typically involves the reaction of biphenyl-4-sulfonyl chloride with N-hydroxy-3-phenylpropionamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for MMP-2 Inhibitor II are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
MMP-2 Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The biphenyl and phenylpropionamide moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl and phenylpropionamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxamic Acid Derivatives: These compounds also inhibit matrix metalloproteinases by binding to the active site but often have different selectivity profiles.
Sulfonamides: Similar to MMP-2 Inhibitor II, these compounds contain a sulfonyl group and inhibit matrix metalloproteinases.
Bisphosphonates: These compounds inhibit matrix metalloproteinases by binding to the zinc ion in the active site.
Uniqueness
MMP-2 Inhibitor II is unique due to its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9, as well as its ability to inhibit these enzymes at low concentrations. This makes it a valuable tool for studying the role of matrix metalloproteinases in various biological processes and for developing new therapeutic agents .
Propiedades
IUPAC Name |
N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEXXMLIERNFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


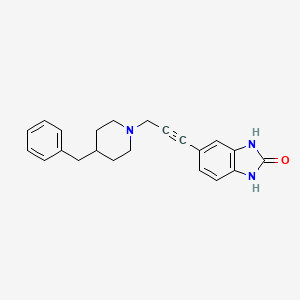
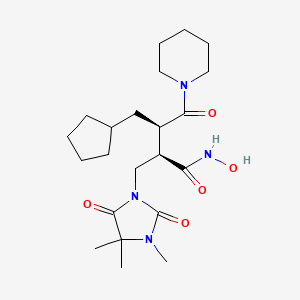
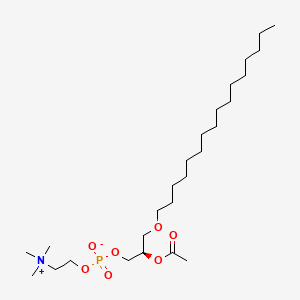

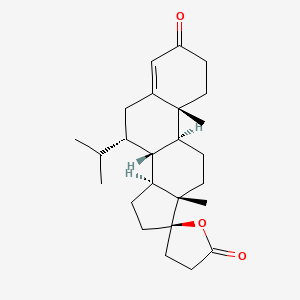
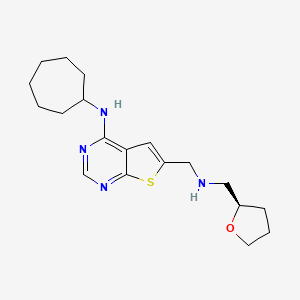
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
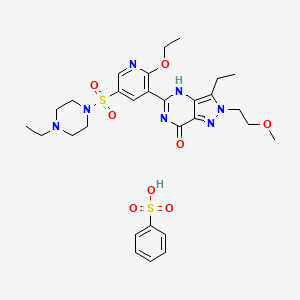
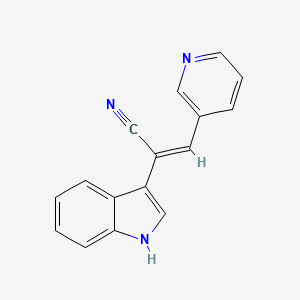
![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)
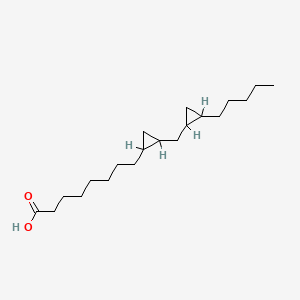
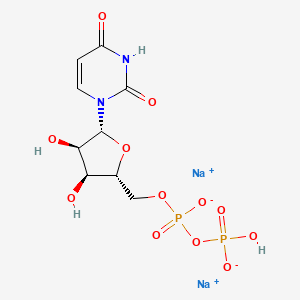
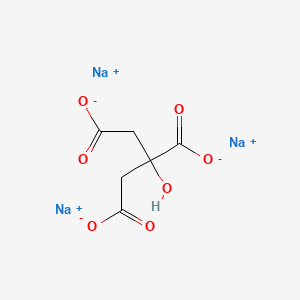
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
